molecular formula C20H31N5O3 B7164243 N-[5-[1-[1-(oxan-4-yl)pyrrolidine-2-carbonyl]piperidin-3-yl]-1H-pyrazol-4-yl]acetamide

N-[5-[1-[1-(oxan-4-yl)pyrrolidine-2-carbonyl]piperidin-3-yl]-1H-pyrazol-4-yl]acetamide

Cat. No.: B7164243
M. Wt: 389.5 g/mol
InChI Key: LMIMDFNXMBLWRA-UHFFFAOYSA-N
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Description

N-[5-[1-[1-(oxan-4-yl)pyrrolidine-2-carbonyl]piperidin-3-yl]-1H-pyrazol-4-yl]acetamide is a complex organic compound that features a variety of functional groups, including a pyrazole ring, a piperidine ring, and a pyrrolidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-[5-[1-[1-(oxan-4-yl)pyrrolidine-2-carbonyl]piperidin-3-yl]-1H-pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N5O3/c1-14(26)22-17-12-21-23-19(17)15-4-2-8-24(13-15)20(27)18-5-3-9-25(18)16-6-10-28-11-7-16/h12,15-16,18H,2-11,13H2,1H3,(H,21,23)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIMDFNXMBLWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(NN=C1)C2CCCN(C2)C(=O)C3CCCN3C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[1-[1-(oxan-4-yl)pyrrolidine-2-carbonyl]piperidin-3-yl]-1H-pyrazol-4-yl]acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrazole ring, followed by the introduction of the piperidine and pyrrolidine rings through a series of condensation and cyclization reactions. Common reagents used in these steps include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the desired rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[5-[1-[1-(oxan-4-yl)pyrrolidine-2-carbonyl]piperidin-3-yl]-1H-pyrazol-4-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups into the molecule.

Scientific Research Applications

N-[5-[1-[1-(oxan-4-yl)pyrrolidine-2-carbonyl]piperidin-3-yl]-1H-pyrazol-4-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.

    Biology: It may exhibit biological activities such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[5-[1-[1-(oxan-4-yl)pyrrolidine-2-carbonyl]piperidin-3-yl]-1H-pyrazol-4-yl]acetamide involves its interaction with specific molecular targets within biological systems. These targets could include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[5-[1-[1-(oxan-4-yl)pyrrolidine-2-carbonyl]piperidin-3-yl]-1H-pyrazol-4-yl]acetamide include other pyrazole derivatives, piperidine derivatives, and pyrrolidine derivatives. Examples include:

  • Pyrazole derivatives such as 1-phenyl-3-methyl-1H-pyrazole-5-carboxylic acid.
  • Piperidine derivatives like 4-phenylpiperidine.
  • Pyrrolidine derivatives such as 1-benzylpyrrolidine.

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This unique structure allows for a diverse range of interactions with molecular targets, making it a versatile compound for various applications.

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